molecular formula C20H27N5O B2980753 (4-(4-(Dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone CAS No. 923680-16-4

(4-(4-(Dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone

Cat. No.: B2980753
CAS No.: 923680-16-4
M. Wt: 353.47
InChI Key: LTZBOEIVGDVQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4-(4-(Dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone is an aromatic ketone . Aromatic ketones are a type of ketone in which the carbonyl group is attached to an aromatic ring .


Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of research. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Using microwave irradiation can give the desired products in less time, good yield, and higher purity .

Scientific Research Applications

Molecular Interactions and Receptor Binding

Research on similar compounds has shown their potency and selectivity as antagonists for specific receptors, highlighting their molecular interactions and potential therapeutic applications. For instance, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a selective antagonist for the CB1 cannabinoid receptor, utilized molecular orbital methods and 3D-quantitative structure-activity relationship (QSAR) models to understand its interaction with the receptor, suggesting the importance of the N1 aromatic ring moiety and the pyrazole C3 substituent in binding and antagonist activity (Shim et al., 2002).

Synthesis of Novel Derivatives

The synthesis of novel derivatives incorporating similar structures has been a focus of research, exploring their potential in creating new chemical entities with possible therapeutic uses. Research into the synthesis of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety has demonstrated moderate effects against bacterial and fungal species, indicating the antimicrobial potential of such compounds (Abdel‐Aziz et al., 2008).

Antimicrobial Activity

Compounds related to the queried chemical structure have been synthesized and evaluated for their antimicrobial activities. For instance, a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and showed good antimicrobial activity against various pathogenic bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents (Mallesha & Mohana, 2014).

Properties

IUPAC Name

[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(3,5-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-14-10-15(2)12-17(11-14)19(26)24-6-8-25(9-7-24)20-21-16(3)13-18(22-20)23(4)5/h10-13H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZBOEIVGDVQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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